Cobaltic sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

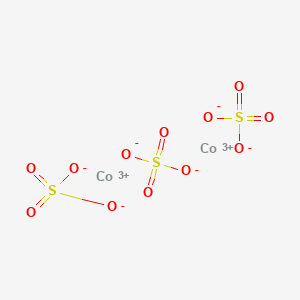

Cobaltic sulfate, also known as this compound, is a useful research compound. Its molecular formula is Co2O12S3 and its molecular weight is 406.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Decomposition and Stability

Cobalt(III) sulfate exhibits limited stability under varying conditions:

-

Thermal decomposition :

Co2(SO4)3⋅18H2OΔCo2O3+3SO3+18H2O

Heating the hydrate Co2(SO4)3⋅18H2O results in stepwise dehydration and eventual breakdown into cobalt oxides and sulfur trioxide: -

Hydrolysis in water :

Co2(SO4)3+H2O→2CoSO4+H2SO4+21O2↑

The compound decomposes in aqueous solutions, releasing oxygen:This reaction limits its stability in neutral or alkaline environments .

Formation of Alum Complexes

Cobalt(III) sulfate forms stable alums with alkali metals or ammonium ions:

M+Co(SO4)2⋅12H2O(M=K,Rb,Cs,NH4)

These alums crystallize as blue solids and exhibit distinct magnetic properties due to the electronic configuration of Co³⁺ :

| Alum Type | Magnetic Moment (B.M.) | Crystal Structure |

|---|---|---|

| Potassium cobalt alum | Diamagnetic | Cubic |

| Rubidium cobalt alum | <1 B.M. | Cubic |

| Ammonium cobalt alum | 2.1 B.M. at 304 K | Cubic |

Redox Behavior

Cobalt(III) sulfate acts as a strong oxidizing agent in acidic media:

-

Reaction with reducing agents :

Co2(SO4)3+2FeSO4→2CoSO4+Fe2(SO4)3This reaction demonstrates its capacity to oxidize iron(II) to iron(III) .

Coordination Chemistry

The hexaaquacobalt(III) ion [Co(H2O)6]3+ is central to the compound’s reactivity:

特性

CAS番号 |

13478-09-6 |

|---|---|

分子式 |

Co2O12S3 |

分子量 |

406.1 g/mol |

IUPAC名 |

cobalt(3+);trisulfate |

InChI |

InChI=1S/2Co.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 |

InChIキー |

OOMOMODKLPLOKW-UHFFFAOYSA-H |

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Co+3].[Co+3] |

正規SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Co+3].[Co+3] |

Key on ui other cas no. |

13478-09-6 |

同義語 |

dicobalt tris(sulphate) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。